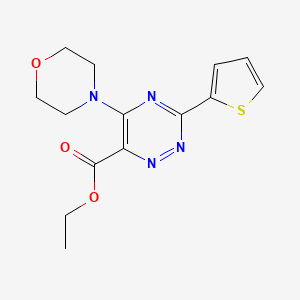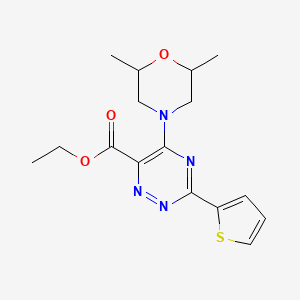
Ethyl 5-(cyclohexylamino)-3-(2-thienyl)-1,2,4-triazine-6-carboxylate
Overview
Description
The compound contains several functional groups including an ethyl group, a cyclohexylamino group, a 2-thienyl group, and a 1,2,4-triazine-6-carboxylate group. These groups could potentially confer interesting chemical properties to the compound .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The 1,2,4-triazine ring and the 2-thienyl group, in particular, would introduce aromatic character to the molecule .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the various functional groups. For example, the ethyl group might be susceptible to oxidation, and the 2-thienyl group could potentially undergo electrophilic aromatic substitution .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be determined by its molecular structure. For example, the presence of multiple aromatic rings might increase its stability and affect its solubility in different solvents .Scientific Research Applications
Synthetic Strategies and Biological Activities
1,2,4-Triazines and their derivatives have been the subject of extensive research due to their significant biological activities. They serve as vital probes in medicinal, pharmacological, and biological fields, functioning as drugs, semi-drugs, and bioactive systems. The synthesis of sulfur-bearing 1,2,4-triazin-5-one derivatives, which exhibit anticancer, anti-HIV, antimicrobial properties, and their enzymatic effects, highlights their potential in developing therapeutic agents. The reactivity of these compounds varies with the solvent polarity, temperature, molarity, and the type of tautomeric present, indicating a complex interaction with biological systems (Makki, Abdel-Rahman, & Alharbi, 2019).
Triazine Scaffold in Medicinal Chemistry
Triazines exhibit a wide spectrum of biological activities due to their structural versatility. They have been synthesized and evaluated for antibacterial, antifungal, anticancer, antiviral, antimalarial, anti-inflammatory, antiulcer, anticonvulsant, and antimicrobial properties. The triazine nucleus is considered an interesting core moiety for the development of future drugs, showcasing the potential of triazine derivatives as versatile scaffolds in drug discovery (Verma, Sinha, & Bansal, 2019).
Radical Cyclizations in Organic Synthesis
Research on the control of regiochemistry of radical cyclizations has shown the utility of triazine derivatives in the synthesis of carbo- and heterocyclic compounds, including natural products. This approach has demonstrated the significance of reaction temperature and the nature of radical precursors in determining the course of cyclizations. Such studies have applications in synthesizing therapeutically important materials, indicating the role of triazine derivatives in advancing organic synthesis methodologies (Ishibashi & Tamura, 2004).
Properties
IUPAC Name |
ethyl 5-(cyclohexylamino)-3-thiophen-2-yl-1,2,4-triazine-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O2S/c1-2-22-16(21)13-15(17-11-7-4-3-5-8-11)18-14(20-19-13)12-9-6-10-23-12/h6,9-11H,2-5,7-8H2,1H3,(H,17,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNLXZXQIQDVXGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(N=N1)C2=CC=CS2)NC3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-[(4-chlorophenyl)sulfanyl]-6-(trifluoromethyl)-2-pyrimidinyl]-N-isopropylamine](/img/structure/B3129037.png)

![Methyl 6-[(2-ethoxy-2-oxoethyl)sulfanyl]nicotinate](/img/structure/B3129054.png)
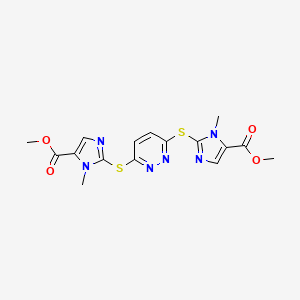
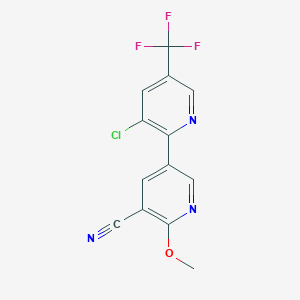
![ethyl (Z)-3-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methylhydrazinyl]-3-[[3-(trifluoromethyl)phenyl]carbamoylamino]prop-2-enoate](/img/structure/B3129075.png)
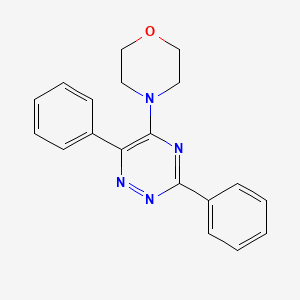
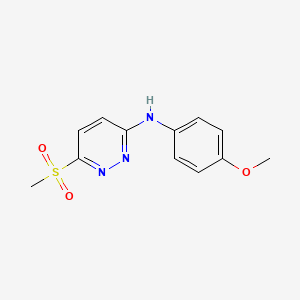



![2-[(4-Methoxyphenyl)sulfanyl]-3-phenylquinoline](/img/structure/B3129100.png)
